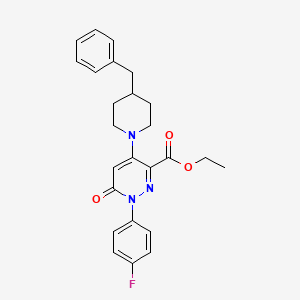

![molecular formula C20H20N2O4S2 B2711322 Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1705550-81-7](/img/structure/B2711322.png)

Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” is a complex organic compound. However, there is limited information available about this specific compound. It seems to be related to a class of compounds that include a benzo[d]thiazol-2-yl group12. These compounds have been studied for various applications, including as potential inhibitors of quorum sensing in bacteria2.

Synthesis Analysis

The synthesis of related compounds involves coupling substituted 2-amino benzothiazoles with other groups3. However, the specific synthesis process for “Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” is not available in the retrieved information.

Molecular Structure Analysis

The molecular structure of related compounds has been studied1. For example, the crystal structure of (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine, a related compound, has been reported1. However, the specific molecular structure of “Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” is not available in the retrieved information.

Chemical Reactions Analysis

The chemical reactions involving “Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” are not available in the retrieved information.Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported45. However, the specific physical and chemical properties of “Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” are not available in the retrieved information.Applications De Recherche Scientifique

Anti-mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as promising new anti-mycobacterial chemotypes. Structurally diverse benzo[d]thiazole-2-carboxamides were prepared and evaluated for their potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This research highlighted the low cytotoxicity and significant anti-mycobacterial potential of these compounds, suggesting their value in therapeutic applications against tuberculosis (Pancholia et al., 2016).

Antimicrobial Activity

Another study focused on the synthesis and antimicrobial activity of new pyridine derivatives, including 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid derivatives. These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2011).

Structural Exploration and Biological Evaluation

Research into the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been conducted. These studies not only characterize these compounds at the molecular level but also evaluate their antiproliferative activity, contributing to the understanding of their potential in medical applications (Benaka Prasad et al., 2018).

Crystal Structure and DFT Calculations

Further research into the crystal structure, Hirshfeld surface analysis, and DFT calculations of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has been reported. These studies provide insight into the molecular interactions and stability of these compounds, which is critical for drug design and development processes (Kumara et al., 2017).

Antiestrogenic Properties

Another area of research is the development of nonsteroidal antiestrogens, such as 3-aroyl-2-arylbenzo[b]thiophene derivatives, for their potential in treating conditions sensitive to estrogen levels. These compounds were evaluated for their ability to inhibit the growth-stimulating action of estradiol, showing promising results as estrogen antagonists (Jones et al., 1984).

Safety And Hazards

Orientations Futures

The future directions for the study of related compounds include further investigation of their potential as quorum sensing inhibitors2 and as anti-Parkinsonian agents4. However, the specific future directions for the study of “Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” are not available in the retrieved information.

Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. For a more comprehensive understanding, further research and review of more recent literature may be necessary.

Propriétés

IUPAC Name |

1,3-benzothiazol-2-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)16-10-12-22(13-11-16)20(23)19-21-17-4-2-3-5-18(17)27-19/h2-9,16H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVADBCWDYWRUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2711243.png)

![ethyl 5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2711244.png)

![6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2711246.png)

![(1R,2S)-2-{[(1-ethynylcyclohexyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2711256.png)

![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2711260.png)